Product packaging for 2-Butene, 2,3-dibromo-(Cat. No.:CAS No. 19398-48-2)

2-Butene, 2,3-dibromo-

Cat. No.: B097084
CAS No.: 19398-48-2
M. Wt: 213.90 g/mol
InChI Key: SDEHPRGMSHJNMU-ONEGZZNKSA-N
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Description

2-Butene, 2,3-dibromo- is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butene, 2,3-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2 B097084 2-Butene, 2,3-dibromo- CAS No. 19398-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19398-48-2

Molecular Formula

C4H6Br2

Molecular Weight

213.90 g/mol

IUPAC Name

(E)-2,3-dibromobut-2-ene

InChI

InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+

InChI Key

SDEHPRGMSHJNMU-ONEGZZNKSA-N

SMILES

CC(=C(C)Br)Br

Isomeric SMILES

C/C(=C(/C)\Br)/Br

Canonical SMILES

CC(=C(C)Br)Br

Other CAS No.

19398-48-2

Origin of Product

United States

Historical Trajectories in Halogenated Butene Chemistry Research

The study of halogenated butenes is rooted in the broader history of organic chemistry, particularly the investigation of addition reactions to alkenes and the stereochemistry of the resulting products. Early research in the 20th century laid the groundwork for understanding how halogens interact with the double bonds of butene isomers. caltech.edu These foundational studies were crucial in establishing the principles of electrophilic addition and the formation of vicinal dihalides.

The development of spectroscopic techniques, such as infrared spectroscopy, allowed for more detailed analysis of the rotational isomers of halogenated butanes, including the closely related 2,3-dibromobutane (B42614). oup.com This provided insights into the conformational preferences and energy differences between various stereoisomers, which is fundamental to understanding the reactivity and properties of these molecules. The investigation into elimination reactions of compounds like 2-bromobutane (B33332) and 2,3-dibromobutane over various catalysts further elucidated the mechanistic pathways, including syn- and anti-elimination, and the nature of reaction intermediates. oup.com

Contemporary Significance in Synthetic Organic Chemistry and Materials Science

In modern chemical research, 2-Butene (B3427860), 2,3-dibromo- and its derivatives continue to be valuable building blocks and intermediates. The presence of bromine atoms, which are good leaving groups, and the carbon-carbon double bond make these compounds versatile substrates for a variety of chemical transformations.

In synthetic organic chemistry, these compounds are utilized in the synthesis of more complex molecules. For instance, they can undergo nucleophilic substitution reactions to introduce other functional groups. pleiades.online The synthesis of 1,4-bis(dimethylamino)-2,3-dibromo-2-butene and its subsequent alkylation to form quaternary analogs demonstrates the utility of the dibromobutene (B8328900) scaffold in creating novel structures. pleiades.online Furthermore, derivatives of 2-Butene, 2,3-dibromo- have been investigated for their potential in creating specialized polymers and materials. One notable application is the use of trans-2,3-dibromo-2-butene-1,4-diol (B146538) in the depolymerization of poly(ethylene terephthalate) (PET) waste to create oligomers that can act as green corrosion inhibitors. ugm.ac.id This highlights a sustainable approach to waste valorization and the development of functional materials.

Chemical Reactivity and Mechanistic Investigations of 2 Butene, 2,3 Dibromo Systems

Exploration of Electrophilic Addition Mechanisms

The double bond in 2,3-dibromo-2-butene is susceptible to electrophilic attack, though its reactivity is tempered by the presence of the deactivating bromine substituents. The addition of further halogens to this substrate has been a subject of mechanistic inquiry.

Role of Bridged Bromonium Ion Intermediates

Further halogenation of the resulting 2,3-dibromo-2-butene can occur, also proceeding through a bridged halonium ion, to ultimately yield 2,2,3,3-tetrabromobutane. doubtnut.comcdnsciencepub.com

Competitive Halogenation Kinetics with Unsaturated Substrates

Kinetic studies reveal that alkynes are generally less reactive towards electrophilic addition than are alkenes. masterorganicchemistry.com The sp-hybridized carbons of an alkyne hold their π electrons more tightly than the sp²-hybridized carbons of an alkene, making the alkyne a weaker nucleophile. quora.com For instance, competitive rate studies have shown that alkenes react with bromine at a significantly faster rate than alkynes of a similar structure.

The reactivity of the double bond in 2,3-dibromo-2-butene is further diminished compared to a typical alkene. The presence of the electron-withdrawing bromine atoms deactivates the double bond towards electrophilic attack. quora.com This deactivation means that the halogenation of an alkyne can often be stopped at the dihaloalkene stage under conditions of kinetic control, as the starting alkyne is more reactive than the product alkene. quora.com

Relative Reactivity in Electrophilic Bromination

SubstrateRelative Rate Constant (Approx.)Reference
3-Hexene (Alkene)~105 cdnsciencepub.com
3-Hexyne (Alkyne)1 cdnsciencepub.com
(E)-2,3-Dibromo-2-butene (Haloalkene)<1 (Qualitatively less reactive than alkyne) quora.com

Studies of Nucleophilic Substitution Pathways

Nucleophilic substitution at a vinylic (sp²-hybridized) carbon, such as in 2,3-dibromo-2-butene, is notably more difficult than at a saturated (sp³-hybridized) carbon. vanderbilt.eduwikipedia.org The standard SN1 and SN2 mechanisms are generally not observed for vinylic halides. wikipedia.orgksu.edu.sa This is due to the high energy of the potential vinylic carbocation intermediate required for an SN1 pathway and the steric hindrance and electronic repulsion that prevent the backside attack required for an SN2 reaction. ksu.edu.sa However, substitution can occur under specific conditions through alternative mechanisms.

Regioselectivity and Stereospecificity in Halogen Displacement

For nucleophilic substitution to occur on a vinylic substrate like 2,3-dibromo-2-butene, the reaction typically requires an activated system, such as the presence of electron-withdrawing groups. cdnsciencepub.com The reaction can proceed through an addition-elimination mechanism or an elimination-addition mechanism.

In the context of 2,3-dibromo-2-butene, the bromine atoms themselves are electron-withdrawing, but further activation may be necessary for substitution to be efficient. Studies on related activated vinylic halides have shown that nucleophilic substitution often proceeds with retention of configuration. cdnsciencepub.com For example, the reaction of 3-halomethacrylonitriles with nucleophiles occurs with greater than 95% retention of the original E/Z geometry. cdnsciencepub.com This suggests that a direct substitution on 2,3-dibromo-2-butene, if it were to occur, would likely follow a similar stereochemical course, preserving the trans or cis arrangement of the methyl groups.

Influence of Nucleophile Structure on Reaction Outcome

The structure of the attacking nucleophile plays a critical role in determining whether substitution or elimination occurs and by which mechanistic pathway. Strong, non-basic nucleophiles are more likely to lead to substitution products, whereas strong, bulky bases favor elimination reactions. libretexts.org

Hard vs. Soft Nucleophiles: In reactions with activated vinylic systems, polarizable (soft) and weakly basic nucleophiles tend to favor a direct substitution (addition-elimination) pathway. cdnsciencepub.com

Basic Nucleophiles: Stronger bases, such as alkoxide ions (e.g., ethoxide), are more likely to induce elimination reactions (dehydrohalogenation) rather than substitution. ucsb.educdnsciencepub.com

Specialized Reagents: Certain reagents, like organocuprates, are known to participate in substitution reactions with vinylic halides, often with a specific stereochemical outcome. acs.org

While specific studies detailing the reactions of a wide range of nucleophiles with 2,3-dibromo-2-butene are not prevalent, the general principles of vinylic substitution suggest that reactions with nucleophiles like thiols or certain organometallic reagents might lead to substitution, whereas reactions with strong bases like alkoxides or amides would predominantly yield elimination products.

Investigations into Elimination Reactions

Elimination reactions are a significant pathway for dihaloalkanes and vinylic halides. For 2,3-dibromo-2-butene, elimination of HBr leads to the formation of a carbon-carbon triple bond, yielding 2-butyne (B1218202). This transformation typically proceeds via a double dehydrohalogenation. The mechanism is analogous to the well-studied E2 (bimolecular elimination) reactions of its saturated counterpart, 2,3-dibromobutane (B42614). ucsb.edugauthmath.com

The E2 mechanism is stereospecific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. ucsb.edu This stereochemical requirement dictates the geometry of the product formed from a given stereoisomer. Studies on the dehydrohalogenation of 2,3-dibromobutane isomers with a base provide a clear illustration of this principle.

Stereochemical Outcome of E2 Elimination from 2,3-Dibromobutane

Starting MaterialBaseMajor ProductStereochemistry of EliminationReference
(2R,3S)-2,3-dibromobutane (meso)¯OH(E)-2-bromo-2-buteneAnti-periplanar ucsb.edu
(2R,3R)- or (2S,3S)-2,3-dibromobutane¯OH(Z)-2-bromo-2-buteneAnti-periplanar ucsb.edu

The conversion of (E)-2,3-dibromo-2-butene to 2-butyne requires a strong base, such as alcoholic potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), to effect the elimination of the vinylic bromide. doubtnut.comgauthmath.com The reaction proceeds via an E2 mechanism, where the base removes a proton from a methyl group, and simultaneously, the double bond shifts to a triple bond with the expulsion of a bromide ion.

Reductive Dehalogenation Processes (e.g., Metal-Mediated)

Reductive dehalogenation is a key transformation of vicinal dihalides, providing a route to alkenes. This process involves the removal of both halogen atoms with the concurrent formation of a double bond. Metals are frequently employed to mediate this reaction.

A classic example is the dehalogenation of 2,3-dibromobutane isomers using zinc dust. askfilo.comdoubtnut.com When meso-2,3-dibromobutane (B1593828) is treated with zinc, it undergoes anti-elimination to yield trans-2-butene. askfilo.comvedantu.comtardigrade.in Conversely, the racemic mixture (d,l)-2,3-dibromobutane, under the same conditions, produces cis-2-butene (B86535), also via an anti-elimination pathway. mgscience.ac.in This stereospecificity highlights the mechanistic nature of the zinc-mediated reduction, where the metal surface coordinates with the bromine atoms, facilitating their removal from opposite faces of the molecule. askfilo.com

The reaction can be summarized as follows:

meso-2,3-dibromobutane + Zn → trans-2-butene + ZnBr₂ askfilo.com

(d,l)-2,3-dibromobutane + Zn → cis-2-butene + ZnBr₂

Other metals and reducing agents have also been studied for dehalogenation. For instance, samarium diiodide and indium have been shown to be effective in the debromination of gem-dibromoalkenes, suggesting their potential applicability to vicinal dihalides like 2,3-dibromo-2-butene. researchgate.net The choice of metal can influence the stereochemical outcome of the reaction. researchgate.net

Table 1: Metal-Mediated Dehalogenation of 2,3-Dibromobutane Isomers

Starting MaterialReagentMajor ProductStereochemistry of Elimination
meso-2,3-dibromobutaneZn dusttrans-2-buteneAnti-elimination
(d,l)-2,3-dibromobutaneZn dustcis-2-buteneAnti-elimination

Halide-Mediated Debromination to Alkene Isomers

Halide ions, particularly iodide, are effective reagents for the debromination of vicinal dihalides. The reaction of 2,3-dibromobutane with iodide ions is a well-studied example of an E2 elimination process that is both stereospecific and stereoselective.

When meso-2,3-dibromobutane reacts with iodide ions (e.g., from NaI in acetone), the product is exclusively trans-2-butene. mgscience.ac.in This outcome is a result of the required anti-periplanar arrangement of the two bromine atoms in the transition state. In the staggered conformation of the meso isomer, the two bromine atoms are anti to each other, facilitating their concerted elimination by the iodide ion. mgscience.ac.in

In contrast, the reaction of the chiral (d,l)-2,3-dibromobutane isomers with iodide ions yields cis-2-butene as the major product. mgscience.ac.in For the anti-periplanar elimination to occur in the threo or erythro isomers, the molecule must adopt a conformation where the methyl groups are gauche to each other, leading to the formation of the cis-alkene. mgscience.ac.in

Table 2: Halide-Mediated Debromination of 2,3-Dibromobutane

Substrate IsomerReagentPredominant ProductMechanistic Pathway
meso-2,3-dibromobutaneIodide ion (I⁻)trans-2-buteneAnti-elimination
(d,l)-2,3-dibromobutaneIodide ion (I⁻)cis-2-buteneAnti-elimination

Base-Induced Elimination Mechanisms (e.g., E2 Reactions)

The treatment of 2,3-dibromobutane isomers with a strong base, such as sodium ethoxide in ethanol, leads to dehydrobromination, an E2 elimination reaction, to form various 2-bromo-2-butene (B89217) isomers. vaia.com The stereochemistry of the starting material dictates the isomeric composition of the products.

The reaction of meso-2,3-dibromobutane with ethoxide results in the formation of cis-2-bromo-2-butene. vaia.com This is because the anti-elimination of HBr from the meso isomer leads to this specific geometric isomer. vaia.com On the other hand, the (±)-2,3-dibromobutane (racemic mixture) yields trans-2-bromo-2-butene under the same reaction conditions, again due to the constraints of the anti-periplanar transition state. vaia.com

These reactions are classic examples illustrating the stereochemical course of E2 eliminations. The rate of these reactions is second-order, depending on the concentration of both the alkyl halide and the base. ksu.edu.sa The requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms is a key feature of this mechanism. ksu.edu.sadalalinstitute.com The use of bulky bases, such as potassium tert-butoxide, can influence the regioselectivity of the elimination, favoring the formation of the less substituted alkene (Hofmann product), although this is less relevant for the internal double bond in 2,3-dibromo-2-butene itself. libretexts.org

Transformative Organic Reactions

Oxidative Transformations of Unsaturated and Hydroxyl Groups

The double bond in 2,3-dibromo-2-butene and the hydroxyl groups in its derivatives, such as 2,3-dibromo-2-butene-1,4-diol, are susceptible to oxidative transformations.

The carbon-carbon double bond can be oxidized to form epoxides or diols. For instance, the oxidation of alkenes like 2,3-dimethyl-2-butene (B165504) with reagents such as hydrogen peroxide in the presence of a manganese catalyst can lead to epoxidation or cis-dihydroxylation. researchgate.net A similar approach could be applied to 2,3-dibromo-2-butene, although the electron-withdrawing nature of the bromine atoms would likely decrease the reactivity of the double bond towards electrophilic oxidizing agents. The oxidation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with sodium hypochlorite (B82951) yields the corresponding epoxide, demonstrating that even electron-deficient alkenes can be oxidized. beilstein-journals.org

For derivatives like trans-2,3-dibromo-2-butene-1,4-diol (B146538), the primary alcohol functional groups can be oxidized. nih.gov Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can convert the hydroxyl groups into aldehydes or carboxylic acids, depending on the reaction conditions. The product of such an oxidation would be a dibromo-dicarbonyl compound.

Reductive Conversions to Saturated Analogs

The double bond of 2,3-dibromo-2-butene can be reduced to yield the corresponding saturated compound, 2,3-dibromobutane. This transformation is typically achieved through catalytic hydrogenation.

In this process, the alkene is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). doubtnut.com The reaction involves the syn-addition of two hydrogen atoms across the double bond. For example, the catalytic hydrogenation of 2-bromo-2-butene yields 2-bromobutane (B33332). Similarly, 2,3-dibromo-2-butene would be converted to 2,3-dibromobutane.

The bromine atoms in 2,3-dibromo-2-butene can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve hydrodehalogenation, replacing the bromine atoms with hydrogen, although this would likely also reduce the double bond. acs.org Milder reducing agents, such as sodium borohydride, are generally less effective at reducing alkyl halides. acs.org

Alkylation Reactions Utilizing Dibromo-Butene Scaffolds

The 2,3-dibromo-2-butene framework can serve as a scaffold in alkylation reactions. The bromine atoms act as leaving groups in nucleophilic substitution reactions, and the double bond provides rigidity to the molecular structure.

One application is in the alkylation of CH-acidic compounds. For instance, 1,4-dibromo-2-methyl-2-butene (B3048963) has been used to alkylate enolizable CH acids in the presence of potassium carbonate. osti.gov The initial alkylation occurs with high regioselectivity at the unsubstituted end of the butene chain. osti.gov This suggests that 2,3-dibromo-2-butene could be used as a four-carbon building block to introduce a butene moiety into other molecules.

Stereochemical Research and Configurational Analysis of 2 Butene, 2,3 Dibromo Species

Geometric Isomerism and E/Z Configuration Studies

The presence of a carbon-carbon double bond in 2,3-dibromo-2-butene restricts rotation, leading to the existence of geometric isomers. siue.edu These isomers are distinct compounds with different spatial arrangements of atoms and, consequently, different physical and chemical properties. siue.edusoka.ac.jp The isomers are classified using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

For 2,3-dibromo-2-butene, each carbon atom of the double bond is attached to a bromine atom and a methyl group. According to the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double-bonded carbons. Bromine (atomic number 35) has a higher priority than the carbon of the methyl group (atomic number 6).

(E)-2,3-dibromo-2-butene : The prefix 'E' comes from the German word entgegen, meaning opposite. In this isomer, the two high-priority groups (the bromine atoms) are on opposite sides of the double bond. chemguide.co.uklibretexts.org

(Z)-2,3-dibromo-2-butene : The prefix 'Z' comes from the German word zusammen, meaning together. In this isomer, the two high-priority groups (the bromine atoms) are on the same side of the double bond. chemguide.co.uklibretexts.org

The distinction between these isomers is not merely academic; the specific geometry can influence the molecule's reactivity and the stereochemistry of its products. While the cis/trans nomenclature is sometimes used, the E/Z system provides an unambiguous method for describing the configuration of all alkenes, including those with multiple non-hydrogen substituents. libretexts.orgmasterorganicchemistry.com

Stereoselective and Stereospecific Reaction Outcomes

The stereochemistry of reactions involving the formation of vicinal dibromides, such as 2,3-dibromobutane (B42614), and their subsequent elimination to form compounds like 2,3-dibromo-2-butene, is a classic illustration of stereoselective and stereospecific processes. A stereospecific reaction is one where stereoisomeric reactants yield products that are stereoisomers of each other, while a stereoselective reaction is one that favors the formation of one stereoisomer over others. alrasheedcol.edu.iqddugu.ac.in

Diastereoselection in Addition Reactions

The addition of bromine (Br₂) to the geometric isomers of 2-butene (B3427860) is a well-studied, stereospecific reaction that produces different diastereomers of 2,3-dibromobutane. libretexts.orgscribd.com This reaction proceeds via a cyclic bromonium ion intermediate, which dictates the anti-addition of the two bromine atoms, meaning they add to opposite faces of the double bond. alrasheedcol.edu.iq

Addition to (Z)-2-butene (cis-2-butene) : The anti-addition of bromine to the cis-isomer results in the formation of a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. libretexts.orgquora.com These two products are enantiomers.

Addition to (E)-2-butene (trans-2-butene) : The anti-addition of bromine to the trans-isomer leads to the formation of a single, achiral product: meso-2,3-dibromobutane (B1593828). alrasheedcol.edu.iqlibretexts.org

Because the stereochemical outcome of the product is directly dependent on the stereochemistry of the starting alkene, the bromination of 2-butene is considered a stereospecific reaction. libretexts.org It is also completely stereoselective, as each starting isomer gives only one possible stereoisomeric product (the meso compound or the racemic pair). alrasheedcol.edu.iq

Table 1: Stereospecific Bromination of 2-Butene Isomers
ReactantProduct(s)Stereochemical Outcome
(Z)-2-butene (cis)(2R,3R)- and (2S,3S)-2,3-dibromobutaneRacemic mixture (Enantiomers)
(E)-2-butene (trans)meso-2,3-dibromobutaneSingle achiral diastereomer

Enantiomeric Excess and Racemic Mixture Formation

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. A racemic mixture is a 50:50 mixture of two enantiomers and therefore has an enantiomeric excess of 0%. alrasheedcol.edu.iq

In the bromination of (Z)-2-butene, the attack of the bromide ion on the two carbons of the cyclic bromonium ion intermediate is equally probable. libretexts.org This leads to the formation of the (2R,3R) and (2S,3S) enantiomers in equal amounts. alrasheedcol.edu.iqlibretexts.org Consequently, the product is a racemic mixture with no optical activity.

Conversely, the reaction with (E)-2-butene yields the meso-2,3-dibromobutane. A meso compound is achiral despite having chiral centers due to an internal plane of symmetry. vaia.com Therefore, concepts of enantiomeric excess are not applicable as no enantiomers are formed.

Conformational Dynamics and Their Influence on Reaction Stereochemistry

The conformation of a molecule—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds—can have a profound influence on the outcome of a reaction. This is particularly evident in elimination reactions used to synthesize alkenes from dihaloalkanes.

The E2 (bimolecular elimination) reaction, for instance, has a strong stereochemical requirement: the two leaving groups must be in an anti-periplanar conformation. rsc.org This means they are in the same plane but on opposite sides of the carbon-carbon single bond.

This conformational requirement dictates the stereochemical outcome of the elimination reactions of 2,3-dibromobutane diastereomers to form 2-bromo-2-butene (B89217) isomers.

Elimination from meso-2,3-dibromobutane : For the two bromine atoms to be anti-periplanar, the molecule must adopt a specific staggered conformation. The elimination of HBr from this conformation results in the formation of (Z)-2-bromo-2-butene (cis-isomer). vaia.com

Elimination from racemic 2,3-dibromobutane : In either the (R,R) or (S,S) enantiomer, achieving an anti-periplanar arrangement of a hydrogen and a bromine for E2 elimination leads to the formation of (E)-2-bromo-2-butene (trans-isomer). vaia.com

The study of these reactions highlights how conformational dynamics are critical in determining the specific geometric isomer produced, demonstrating a clear link between the 3D shape of the reactant and the structure of the product. rsc.org

Table 2: Stereospecific E2 Elimination of 2,3-Dibromobutane Diastereomers
ReactantRequired ConformationProduct
meso-2,3-dibromobutaneAnti-periplanar H and Br(Z)-2-bromo-2-butene
(±)-2,3-dibromobutane (racemic)Anti-periplanar H and Br(E)-2-bromo-2-butene

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Building Block

Dibromobutenes are highly valued as foundational molecules in the synthesis of more complex chemical structures. Their ability to undergo various reactions makes them key starting materials for a range of organic compounds.

A significant application of dibromobutene (B8328900) isomers is in the synthesis of 2-substituted 1,3-butadienes, which are fundamental components in the production of synthetic rubbers and valuable building blocks in organic synthesis. nih.govmdpi.com A common two-step procedure utilizes commercially available 1,4-dibromo-2-butene (B147587). acs.orgacs.orgnih.gov In this process, a cuprate (B13416276) addition reaction with an alkyl Grignard reagent is performed, leading to an SN2′ substitution product, 3-alkyl-4-bromo-1-butene. nih.govacs.org Subsequent dehydrohalogenation of this intermediate yields the desired 2-alkyl-1,3-butadiene. nih.govnih.gov

This methodology has been successfully applied to various Grignard reagents, as detailed in the following table.

Table 1: Synthesis of 2-Alkyl-1,3-butadienes from 1,4-Dibromo-2-butene

Grignard Reagent (R-MgBr) Intermediate Product (3-alkyl-4-bromo-1-butene) Final Product (2-alkyl-1,3-butadiene) Yield (%)
Benzylmagnesium bromide 3-Benzyl-4-bromo-1-butene 2-Benzyl-1,3-butadiene 75
1-Hexylmagnesium bromide 3-(Bromomethyl)non-1-ene 2-Hexyl-1,3-butadiene 74
tert-Butylmagnesium chloride 3-(tert-Butyl)-4-bromo-1-butene 2-tert-Butyl-1,3-butadiene 68

Data sourced from research on cuprate addition to 1,4-dibromo-2-butene followed by dehydrohalogenation. nih.gov

Similarly, 1,4-dibromo-2-methyl-2-butene (B3048963) serves as a precursor for functionalized 1,3-butadienes. For example, it can be converted to 2-bromomethyl-1,3-butadiene, which is a useful monomer for producing synthetic rubbers with enhanced properties like oil and solvent resistance. mdpi.com

The reactivity of dibromobutenes extends to the construction of intricate molecular frameworks. For instance, trans-2,3-dibromo-2-butene-1,4-diol (B146538) is utilized in bromination reactions to synthesize complex organic molecules. sigmaaldrich.com

Furthermore, 1,4-dibromo-2-methyl-2-butene is a key reagent in forming complex carbocyclic systems through controlled cyclization strategies. An important application is the synthesis of 1,1-disubstituted 2-vinylcyclopropanes, which are valuable precursors in polymer chemistry. This strategy involves the dialkylation of an active methylene (B1212753) compound, where a nucleophilic carbon attacks both electrophilic carbon-bromine centers of the dibromide, resulting in the formation of a cyclopropane (B1198618) ring.

Precursor in the Synthesis of Functionally Substituted Compounds

Dibromobutene derivatives are crucial starting materials for a variety of functionally substituted compounds, including advanced polymers and heterocyclic systems.

Dibromobutene isomers are instrumental in the synthesis of novel polymers. For example, trans-1,4-dibromo-2-butene has been used in a Grignard reaction to create a single-source precursor for Hafnium Carbide-Silicon Carbide (HfC-SiC) nanocomposite ceramics, which are noted for their excellent thermal stability at extremely high temperatures. researchgate.net

In another application, trans-2,3-dibromo-2-butene-1,4-diol is used to convert PET waste into an oligomer that functions as a corrosion inhibitor. sigmaaldrich.comsigmaaldrich.com Additionally, unsaturated polytetrahydrofuran (UPTHF), a versatile polyether, can be synthesized through the condensation polymerization of cis-2-butene-1,4-diol (B44940) and trans-1,4-dibromo-2-butene. mdpi.com This UPTHF can be further modified to create a series of side-chain functionalized polytetrahydrofuran (PTHF) derivatives with tunable properties for use as adhesives and biomedical elastomers. mdpi.com

Table 2: Synthesis of Unsaturated Polytetrahydrofuran (UPTHF)

Monomer 1 Monomer 2 Catalyst Molecular Weight (Mn) (g mol-1)
cis-2-Butene-1,4-diol trans-1,4-Dibromo-2-butene Sodium Hydride (NaH) 423
cis-2-Butene-1,4-diol trans-1,4-Dibromo-2-butene Potassium Hydroxide (B78521) (KOH) 4300
cis-2-Butene-1,4-diol trans-1,4-Dibromo-2-butene Potassium Carbonate (K₂CO₃) 279

Data from the condensation polymerization to form UPTHF. mdpi.com

Dibromobutenes are effective precursors for synthesizing heterocyclic compounds. The reaction of dilithiated 1,3-dicarbonyl compounds with 1,4-dibromo-2-butene leads to the regio- and diastereoselective formation of 2-alkylidene-5-vinyltetrahydrofurans through a domino C,O-cyclodialkylation reaction. researchgate.net

Furthermore, (E)-2,3-dibromo-2-butene-1,4-diol can be oxidized to prepare 3,4-dibromofuran. This highlights the role of dibromobutene derivatives in accessing functionalized furan (B31954) rings, which are core structures in many biologically active compounds and organic materials.

Enabling Development of Novel Synthetic Methodologies

The unique reactivity of dibromobutenes has facilitated the development of new and efficient synthetic strategies. The domino reactions mentioned for the synthesis of tetrahydrofurans are a prime example, where multiple bonds are formed in a single operation, increasing synthetic efficiency. researchgate.net

Moreover, the use of dibromobutene derivatives in transition-metal-catalyzed polymerizations has enabled the creation of stereoregular precursor polymers. caltech.edu This stereochemical control is crucial for producing high-quality materials, such as poly(p-phenylene), with optimized properties. The development of these precursor routes offers processability and results in high molecular weight, high-quality polymers. caltech.edu These advancements showcase how the strategic use of compounds like 2,3-dibromo-2-butene and its isomers continues to push the boundaries of synthetic chemistry.

Sophisticated Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of "2-Butene, 2,3-dibromo-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, the chemical environment of atoms, and the stereochemical relationship between substituents. Due to the molecular symmetry in both (E) and (Z) isomers, the two methyl groups are chemically equivalent, as are the two vinylic carbons.

In the ¹H NMR spectrum of both (E)- and (Z)-2,3-dibromo-2-butene, a single resonance signal is expected. This is because the six protons of the two methyl groups (-CH₃) are chemically equivalent due to the molecule's symmetry.

While specific, experimentally verified chemical shift data for the individual isomers is not broadly published in peer-reviewed literature, the principles of NMR allow for a reliable prediction. The chemical shift of these protons would appear in the olefinic region of the spectrum. The exact position of the singlet for each isomer would differ slightly due to the different spatial arrangement of the bromine atoms and the resulting variations in electronic shielding. The (Z)-isomer, with the bulky bromine atoms on the same side, may exhibit different steric and electronic effects on the methyl groups compared to the (E)-isomer, leading to a distinguishable chemical shift.

Similar to ¹H NMR, the symmetry of the isomers simplifies the ¹³C NMR spectrum. For each isomer, two distinct signals are anticipated: one for the two equivalent methyl carbons and another for the two equivalent sp²-hybridized (vinylic) carbons of the double bond.

The chemical shifts provide clear evidence for the two different carbon environments. docbrown.info The vinylic carbons are significantly deshielded and appear downfield due to their sp² hybridization and proximity to the electronegative bromine atoms. The methyl group carbons appear further upfield. Steric compression, known as the gamma-gauche effect, typically causes an upfield shift (increased shielding). This effect would be more pronounced in the (Z)-isomer, where the methyl groups are in a cis relationship, likely causing their carbon signal to appear at a higher field (lower ppm value) compared to the methyl carbon signal of the (E)-isomer. thieme-connect.de Public databases indicate the existence of ¹³C NMR spectra for (E)-2,3-dibromo-2-butene, confirming its utility in characterization. nih.gov

Table 1: Predicted NMR Spectroscopic Data for 2,3-dibromo-2-butene Isomers This table is based on established NMR principles, as specific literature values are not readily available.

TechniqueIsomerExpected SignalsAnticipated Chemical Shift Region (ppm)Key Differentiating Feature
¹H NMR(E)-2,3-dibromo-2-butene1 (singlet)~2.0 - 2.5Slight difference in chemical shift between isomers.
(Z)-2,3-dibromo-2-butene1 (singlet)~2.0 - 2.5
¹³C NMR(E)-2,3-dibromo-2-butene2 (Methyl C, Vinylic C)Methyl: ~20-30; Vinylic: ~110-125Methyl carbon of (Z)-isomer expected to be upfield (lower ppm) of the (E)-isomer due to steric effects.
(Z)-2,3-dibromo-2-butene2 (Methyl C, Vinylic C)Methyl: ~15-25; Vinylic: ~110-125

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For 2,3-dibromo-2-butene, key characteristic absorption bands would include C-H bending vibrations for the methyl groups, a C=C double bond stretching vibration, and C-Br stretching vibrations. While the C=C stretch for a symmetrically substituted tetrasubstituted alkene can sometimes be weak or absent in the IR spectrum due to a lack of a significant change in dipole moment, its presence or absence can be informative. The C-Br stretch typically appears in the fingerprint region (below 1000 cm⁻¹). Differences in the vibrational modes between the (E) and (Z) isomers, particularly in the fingerprint region, can be used for differentiation. For example, studies on the related meso- and (±)-2,3-dibromobutanes show distinct spectral differences that allow for the assignment of rotational isomers. rsc.org

Table 2: Expected IR Absorption Bands for 2,3-dibromo-2-butene

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
C-H Bending (in -CH₃)~1375 - 1450Confirms the presence of methyl groups.
C=C Stretching~1670Indicates the alkene backbone; intensity may be weak due to symmetry.
C-Br Stretching~500 - 650Confirms the presence of carbon-bromine bonds. The exact position can differ between isomers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2,3-dibromo-2-butene, the molecular ion peak (M⁺) would be a distinctive cluster. This is due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would induce fragmentation. Common fragmentation pathways include the loss of a bromine atom (M-Br)⁺ and the loss of a methyl group (M-CH₃)⁺. Further fragmentation can occur, and the resulting spectrum serves as a molecular fingerprint. msu.edu Public databases show GC-MS data for 2,3-dibromobut-2-ene, with a prominent peak observed at an m/z of 53, suggesting a common fragment ion. nih.gov

Table 3: Predicted Mass Spectrometry Data for 2,3-dibromo-2-butene

IonDescriptionExpected m/z (for ⁷⁹Br/⁸¹Br)Significance
[C₄H₆Br₂]⁺Molecular Ion (M⁺)212 / 214 / 216Confirms molecular weight; characteristic 1:2:1 isotopic pattern confirms the presence of two bromine atoms.
[C₄H₆Br]⁺Loss of one bromine atom133 / 135A major fragmentation pathway.
[C₃H₃Br]⁺Loss of a methyl group and a bromine atom118 / 120Indicates further fragmentation.
[C₄H₃]⁺A fragment ion53Reported as a significant peak in experimental data. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive determination of molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which the precise atomic positions can be resolved.

For 2,3-dibromo-2-butene, this technique would unambiguously differentiate between the (E) and (Z) isomers. However, its application is contingent on the ability to produce a stable, single crystal of the compound. As 2,3-dibromo-2-butene is a liquid at standard temperatures, obtaining a suitable crystal would require low-temperature crystallization techniques. While specific crystallographic data for the parent compound is not found in the literature, the method is widely applied to its solid derivatives, such as trans-2,3-dibromo-2-butene-1,4-diol (B146538), to confirm their stereochemistry.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatography is essential for the separation of the (E) and (Z) isomers of 2,3-dibromo-2-butene from a reaction mixture, as well as for assessing the purity of a sample.

Gas Chromatography (GC): Due to its volatility, 2,3-dibromo-2-butene is well-suited for GC analysis. The (E) and (Z) isomers will have different boiling points and polarities, leading to different retention times on a GC column. The less polar (E)-isomer is generally expected to elute before the more polar (Z)-isomer on standard non-polar or mid-polar columns. When coupled with a mass spectrometer (GC-MS), GC provides both separation and identification of the components. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of 2,3-dibromo-2-butene isomers. A reverse-phase (RP) HPLC method has been described for this compound, utilizing a C18 or similar column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com This method can be scaled up for preparative separation to isolate pure samples of each isomer for further study. sielc.com

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for "2-Butene, 2,3-dibromo-". This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of analyzing halogenated alkenes, GC can provide detailed information on sample purity and the presence of isomers or byproducts.

Research involving the analysis of complex hydrocarbon mixtures, such as brominated gasoline, demonstrates the efficacy of GC in identifying and quantifying bromoalkenes. researchgate.net The method typically involves the selective bromination of alkenes, followed by GC analysis to identify the resulting dibromoalkanes and bromoalkenes. researchgate.net For a compound like "2-Butene, 2,3-dibromo-", which is inherently volatile, direct injection into the GC system is feasible.

The selection of the GC column and detector is critical for successful analysis. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is often used for separating halogenated hydrocarbons. researchgate.net For detection, a Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. However, for enhanced selectivity and identification of bromine-containing species, detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) are superior. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, as it provides not only retention time data but also mass spectra that can confirm the molecular weight and fragmentation pattern of "2-Butene, 2,3-dibromo-", aiding in its unambiguous identification. nih.govnih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for the Analysis of "2-Butene, 2,3-dibromo-"
ParameterSpecificationRationale
Instrument Gas ChromatographStandard for separating volatile compounds.
Stationary Phase (Column) HP-PONA (Cross-linked Methyl Silicone) or similar non-polar phaseProvides good separation for halogenated hydrocarbons based on boiling points and polarity. researchgate.net
Carrier Gas Helium or NitrogenInert mobile phase to carry the analyte through the column.
Inlet Temperature 200-250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial temp. 50-60 °C, ramped to 200-250 °CA temperature gradient allows for the separation of compounds with different boiling points.
Detector Mass Spectrometry (MS) or Electron Capture Detector (ECD)MS provides structural information for positive identification. nih.gov ECD is highly sensitive to halogenated compounds.
Expected Outcome A distinct peak at a characteristic retention timeThe retention time helps identify the compound, while the peak area allows for quantification.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. libretexts.orgitwreagents.com It is frequently used in organic synthesis to quickly determine if the starting materials have been consumed and if the desired product is being formed. libretexts.org The synthesis of "2-Butene, 2,3-dibromo-", typically via the bromination of an appropriate four-carbon precursor like 2-butyne-1,4-diol (B31916) or an alkene, can be effectively monitored using TLC. thieme-connect.comgoogle.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid adsorbent (the stationary phase), such as silica (B1680970) gel, coated onto a solid support. sigmaaldrich.com The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. sigmaaldrich.com

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more non-polar product, "2-Butene, 2,3-dibromo-", will appear and intensify. libretexts.orgchegg.comchegg.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. nih.gov Visualization is often achieved under UV light if the compounds are UV-active, or by using a chemical stain like potassium permanganate (B83412), which reacts with the double bond in the product.

Table 2: Illustrative TLC Monitoring of the Synthesis of "2-Butene, 2,3-dibromo-"
ParameterDescription
Stationary Phase Silica Gel 60 F254 Plate
Mobile Phase (Eluent) Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v)
Visualization UV Light (254 nm) and/or Potassium Permanganate Stain
Lane 1: Starting Material (SM) A single spot corresponding to the precursor (e.g., 2-butene-1,4-diol). This is a polar molecule and will have a low Rf value.
Lane 2: Co-Spot (SM + RM) Initially shows one spot (the SM). As the reaction progresses, two distinct spots will be visible.
Lane 3: Reaction Mixture (RM) Initially shows the SM spot. As the reaction progresses, the SM spot fades and a new spot for the product ("2-Butene, 2,3-dibromo-") appears at a higher Rf value due to its lower polarity.
Reaction Completion Indicated by the complete disappearance of the starting material spot in Lane 3. libretexts.org

Theoretical and Computational Chemistry Studies on 2 Butene, 2,3 Dibromo

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-butene (B3427860), 2,3-dibromo-. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-butene, 2,3-dibromo-, DFT calculations can predict its ground state properties with a high degree of accuracy. These calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to solve the Schrödinger equation in a computationally efficient manner.

The primary outputs of DFT calculations are the optimized molecular geometry, which provides bond lengths, bond angles, and dihedral angles, and the electronic energy of the molecule. From these, other properties such as vibrational frequencies, dipole moments, and molecular polarizability can be derived. mdpi.comacs.org For the E and Z isomers of 2-butene, 2,3-dibromo-, DFT calculations would reveal differences in their stability and spectroscopic signatures.

Interactive Table: Illustrative DFT-Calculated Ground State Properties of (E)- and (Z)-2,3-dibromo-2-butene

Property(E)-2,3-dibromo-2-butene(Z)-2,3-dibromo-2-butene
Optimized Energy (Hartree)-5145.3-5145.28
C=C Bond Length (Å)1.341.34
C-Br Bond Length (Å)1.901.91
C-C-Br Bond Angle (°)121.5123.0
Dipole Moment (Debye)0.02.5

Note: The values in this table are illustrative and based on typical results for similar halogenated alkenes. Actual values would be obtained from specific DFT calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other chemical species. libretexts.org For 2-butene, 2,3-dibromo-, the HOMO is typically the π orbital of the C=C double bond, which acts as an electron donor in reactions. The LUMO is the corresponding π* anti-bonding orbital, which can accept electrons.

The presence of bromine atoms, being electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-butene. rsc.org This can affect the molecule's reactivity towards electrophiles and nucleophiles.

Reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. rsc.orgnih.gov Key indices include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global index that quantifies the electrophilic character of a molecule. scirp.org

Interactive Table: Conceptual Reactivity Indices for 2,3-dibromo-2-butene

Reactivity IndexDefinitionPredicted Trend for 2,3-dibromo-2-butene
Electronegativity (χ)χ = -(E_HOMO + E_LUMO)/2Higher than 2-butene
Chemical Hardness (η)η = (E_LUMO - E_HOMO)/2Lower than 2-butene
Electrophilicity Index (ω)ω = χ² / (2η)Higher than 2-butene

Note: These trends are qualitative predictions based on the electron-withdrawing nature of bromine.

Molecular Dynamics Simulations and Conformational Analysis

While the C=C double bond in 2-butene, 2,3-dibromo- restricts rotation, different spatial arrangements of the methyl and bromine groups can exist. For the saturated analogue, 2,3-dibromobutane (B42614), conformational analysis reveals various staggered and eclipsed forms, with the anti-conformation being the most stable due to minimized steric hindrance. youtube.com For 2-butene, 2,3-dibromo-, the primary distinction is between the (E) and (Z) isomers. youtube.comlibretexts.orgpressbooks.pubslideshare.net

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of these isomers. MD simulations model the movement of atoms over time, providing insights into vibrational motions, intermolecular interactions, and the stability of different conformations. By simulating the molecule in a solvent, one could also investigate the influence of the environment on its structure and dynamics.

For 2-butene, 2,3-dibromo-, MD simulations could be used to explore the rotational barriers of the methyl groups and to understand how the bulky bromine atoms affect the molecule's flexibility.

Predictive Modeling for Reaction Pathways and Selectivity

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and the selectivity for certain products. scholarsportal.infoarxiv.orgyoutube.comnih.gov For 2-butene, 2,3-dibromo-, a key reaction type is electrophilic addition across the double bond. libretexts.orgopenstax.orgunizin.orgsavemyexams.com

Predictive modeling can be used to study the mechanism of such reactions. For example, the addition of HBr to a conjugated diene can proceed via 1,2- or 1,4-addition, and computational modeling can determine the activation energies for both pathways to predict the major product under different conditions. libretexts.org In the case of 2,3-dibromo-2-butene, the bromine substituents will influence the stability of the carbocation intermediates formed during electrophilic attack, thereby directing the regioselectivity of the reaction.

Furthermore, computational models can predict the stereoselectivity of reactions. The addition of bromine to cis- and trans-2-butene is a classic example of a stereospecific reaction, where each isomer gives a different stereoisomeric product. alrasheedcol.edu.iqscribd.cominflibnet.ac.inmasterorganicchemistry.com Similar predictive modeling for 2,3-dibromo-2-butene could elucidate the stereochemical outcome of its reactions, which is crucial for synthetic applications. Theoretical models can also be used to study the potential for elimination reactions, where HBr is removed to form a butyne derivative.

Environmental Chemistry Research and Sustainable Applications of Derivatives

Role in Polymer Degradation and Recycling Processes

A significant area of application for derivatives of 2-Butene (B3427860), 2,3-dibromo- is in the chemical recycling of polymers, offering a method to break down plastic waste into valuable chemical components.

One of the most promising applications is the depolymerization of Poly(ethylene terephthalate) (PET) waste. researchgate.netresearchgate.net Research has demonstrated that trans-2,3-dibromo-2-butene-1,4-diol (B146538) can be used to chemically break down PET, a common plastic found in bottles and packaging. researchgate.netresearchgate.net This process, a form of glycolysis, utilizes microwave irradiation in the presence of a manganese acetate (B1210297) catalyst to shorten the reaction time compared to conventional heating methods. ugm.ac.idresearchgate.net

The reaction involves the glycolysis of PET waste with trans-2,3-dibromo-2-butene-1,4-diol, which breaks the long polymer chains. ugm.ac.id The primary product of this depolymerization is a novel oligomer identified as bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT). researchgate.netugm.ac.id This innovative process not only provides a method for recycling PET waste but also transforms it into a valuable chemical feedstock for other applications, contributing to a more circular economy. ugm.ac.id

Investigation of Green Corrosion Inhibitors Derived from 2-Butene, 2,3-dibromo-1,4-diol

The oligomer synthesized from PET waste, bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT), has been investigated as a green corrosion inhibitor. sigmaaldrich.com This approach is part of a broader effort to develop environmentally friendly inhibitors from recycled materials, reducing both plastic pollution and the use of toxic corrosion inhibitors. ugm.ac.idnih.gov The BDBHBT oligomer has shown effectiveness in protecting mild steel in acidic environments, such as 1 M phosphoric acid (H₃PO₄). ugm.ac.idresearchgate.net The presence of oxygen and bromine atoms, along with π-electrons in the oligomer's structure, facilitates its adsorption onto the metal surface, creating a protective barrier against corrosion. ugm.ac.id

The effectiveness of bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT) as a corrosion inhibitor is attributed to its ability to adsorb onto the surface of the metal. Studies indicate that the adsorption process is spontaneous and follows the Langmuir adsorption isotherm model. ugm.ac.idugm.ac.id This model suggests the formation of a monolayer of the inhibitor molecules on the metal surface. researchgate.net

The calculated thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), point towards a physical adsorption mechanism (physisorption). researchgate.netresearchgate.net This type of adsorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules. researchgate.net The organic compound, containing heteroatoms like oxygen and bromine, effectively covers the steel surface, shielding it from the corrosive medium. ugm.ac.idresearchgate.net

The performance of bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT) as a corrosion inhibitor has been quantified using both gravimetric (weight loss) and electrochemical methods. ugm.ac.idugm.ac.id

Gravimetric studies measure the loss in weight of a metal specimen over time when immersed in a corrosive solution with and without the inhibitor. arabjchem.orgj-cst.org These studies have shown that the corrosion rate of mild steel in 1 M H₃PO₄ decreases significantly in the presence of BDBHBT. ugm.ac.id

Electrochemical techniques, such as open circuit potential measurements, provide insights into the kinetics of the corrosion process. researchgate.net These analyses have confirmed the inhibitive action of BDBHBT. Research has demonstrated that the inhibition efficiency increases with the concentration of the inhibitor. ugm.ac.id A maximum inhibition efficiency of 83.3% was achieved at a BDBHBT concentration of 0.6 g/L. researchgate.netugm.ac.id The results from both gravimetric and electrochemical studies are consistent, validating the effectiveness of this recycled oligomer as a green corrosion inhibitor. researchgate.net

Table of Inhibition Efficiency

Inhibitor Concentration (g/L)Inhibition Efficiency (%)Method
0.683.3Weight Loss, Electrochemical
Data derived from studies on bis(trans-2,3-dibromo-4-hydroxy-2-butenyl)terephthalate (BDBHBT) on mild steel in 1 M H₃PO₄. ugm.ac.id

Future Directions and Emerging Research Frontiers for 2 Butene, 2,3 Dibromo

Exploration of Novel Catalytic Transformations

The unique structural features of 2-Butene (B3427860), 2,3-dibromo- make it a compelling substrate for a variety of catalytic transformations. The presence of a carbon-carbon double bond and two bromine atoms offers multiple reactive sites for catalyst interaction. Future research is anticipated to capitalize on these features to forge new synthetic pathways.

One promising area is the use of 2-Butene, 2,3-dibromo- in cross-coupling reactions . These reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The development of novel catalysts, particularly those based on palladium, nickel, or copper, could enable the selective substitution of one or both bromine atoms. This would allow for the introduction of a wide array of functional groups, transforming 2-Butene, 2,3-dibromo- into a versatile building block for complex molecules. The stereochemistry of the starting E/Z isomer of 2-Butene, 2,3-dibromo- could be leveraged to control the stereochemical outcome of the products, a key aspect in the synthesis of pharmaceuticals and other bioactive compounds.

Furthermore, the vicinal dibromoalkene moiety can act as a masked alkyne. lookchem.com Novel catalytic systems are being explored to effect the reductive elimination of the bromine atoms to generate a reactive alkyne in situ. This "protected alkyne" strategy could be employed in macrocyclization reactions to synthesize large ring structures, which are of interest in drug discovery and materials science. lookchem.com

Another frontier lies in asymmetric catalysis . The development of chiral catalysts could enable the enantioselective transformation of 2-Butene, 2,3-dibromo-, leading to the synthesis of optically active products. This is particularly relevant for the synthesis of agrochemicals and pharmaceuticals, where a specific enantiomer often exhibits the desired biological activity. Research into dual catalysis systems, which combine a photocatalyst with a chiral catalyst, could open up new avenues for asymmetric transformations under mild, visible-light-driven conditions. acs.org

The oligomerization and polymerization of 2-Butene, 2,3-dibromo- using novel organometallic catalysts is another area of interest. For instance, ruthenium(III)-based precatalysts have shown high activity in the oligomerization of similar substituted olefins. rsc.org The resulting oligomers or polymers would possess unique properties due to the presence of bromine atoms, which could be further functionalized.

Potential Catalytic Transformation Catalyst Type Potential Application
Cross-Coupling ReactionsPalladium, Nickel, CopperSynthesis of complex organic molecules, functional materials
Reductive De-bromination (Protected Alkyne)Transition metal complexesSynthesis of macrocycles, bioactive compounds
Asymmetric CatalysisChiral transition metal complexes, Dual catalysis systemsSynthesis of enantiomerically pure pharmaceuticals and agrochemicals
Oligomerization/PolymerizationRuthenium-based catalysts, Ziegler-Natta catalystsCreation of functional polymers with tunable properties

Design and Synthesis of Advanced Functional Materials

The inherent properties of 2-Butene, 2,3-dibromo-, particularly its bromine content, make it an attractive precursor for the design and synthesis of advanced functional materials. A significant area of future research will likely focus on leveraging this compound for the creation of materials with enhanced properties.

A key application is in the development of fire-resistant materials . Halogenated compounds, especially those containing bromine, are known for their flame-retardant properties. A related compound, 2,3-dibromo-2-butene-1,4-diol, is utilized in the production of fire-resistant polyester (B1180765) resins and polyurethane foams. google.com It is conceivable that 2-Butene, 2,3-dibromo- could be incorporated as a monomer or an additive into various polymer backbones to impart similar fire-retardant characteristics. Research will likely focus on optimizing the incorporation of this compound to achieve high levels of fire resistance without compromising the mechanical properties of the host material.

The reactivity of the bromine atoms also opens the door to creating functional polymers . Through nucleophilic substitution reactions, the bromine atoms can be replaced with a variety of other functional groups. This post-polymerization modification strategy would allow for the tuning of the polymer's properties, such as its solubility, conductivity, and chemical resistance. For example, substitution with thiol groups could lead to materials with applications in heavy metal sensing or as self-healing polymers.

Furthermore, 2-Butene, 2,3-dibromo- can serve as a building block for porous organic polymers (POPs) . The rigid structure of the butene backbone and the potential for forming robust covalent bonds through its reactive sites make it a suitable candidate for constructing materials with high surface areas and defined pore structures. These materials have potential applications in gas storage, separation, and catalysis.

Material Type Key Feature Derived from 2-Butene, 2,3-dibromo- Potential Application
Fire-Resistant PolymersHigh bromine contentElectronics housing, construction materials, textiles
Functional PolymersFacile post-polymerization modification of bromine atomsSmart materials, sensors, coatings
Porous Organic PolymersRigid structure and reactive sites for network formationGas storage and separation, catalysis

Interdisciplinary Research with Biological and Environmental Systems

The intersection of chemistry with biology and environmental science presents exciting opportunities for the application of 2-Butene, 2,3-dibromo- and its derivatives. Future research in this domain is expected to explore its potential in agriculture, environmental remediation, and as a probe for biological systems.

In the realm of agrochemicals , related brominated butene derivatives, such as 2,3-dibromo-2-butene-1,4-diol, have demonstrated herbicidal, fungicidal, and pesticidal properties. google.com This suggests that 2-Butene, 2,3-dibromo- and its analogs could be investigated as potential active ingredients in new crop protection agents. Research would focus on understanding the structure-activity relationships to design compounds with high efficacy against specific pests or weeds while minimizing their environmental impact.

From an environmental perspective , the biodegradability and environmental fate of 2-Butene, 2,3-dibromo- will be a crucial area of study. Understanding how this compound and its potential degradation products interact with soil and aquatic ecosystems is essential for assessing its environmental risk profile. ontosight.ai Conversely, the reactivity of this compound could be harnessed for environmental remediation. For example, materials derived from 2-Butene, 2,3-dibromo- could be designed to capture specific pollutants from water or air. A study on an oligomer synthesized from a related compound, trans-2,3-dibromo-2-butene-1,4-diol (B146538), has shown its potential as a green corrosion inhibitor for mild steel, highlighting a potential application in protecting infrastructure in corrosive environments. ugm.ac.id

In chemical biology , the structural similarity of butene diamine derivatives to naturally occurring polyamines like putrescine allows them to be recognized by biological transport systems. This opens up the possibility of using functionalized derivatives of 2-Butene, 2,3-dibromo- as molecular probes or as vectors for the targeted delivery of therapeutic agents to cells. The bromine atoms could also serve as heavy-atom labels for X-ray crystallography studies of protein-ligand interactions.

Interdisciplinary Field Potential Role of 2-Butene, 2,3-dibromo- and Derivatives Research Focus
AgrochemicalsActive ingredient in herbicides, fungicides, or pesticidesStructure-activity relationship studies, environmental impact assessment
Environmental SciencePrecursor for remediation materials, corrosion inhibitorBiodegradation studies, synthesis of pollutant-capturing polymers
Chemical BiologyMolecular probes, drug delivery vectors, crystallographic labelsInteraction with biological transport systems, targeted drug delivery

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dibromobutane, and how do reaction conditions influence isomer purity?

  • Methodology : 2,3-Dibromobutane is typically synthesized via bromination of 2-butene using HBr under controlled conditions. Stereoselectivity is influenced by reaction temperature and solvent polarity. For example, radical bromination in non-polar solvents favors anti-addition (yielding meso-isomers), while ionic mechanisms in polar solvents may produce syn-addition products. Purification via fractional distillation or recrystallization is critical to isolate isomers .
  • Data Note : Gas chromatography (GC) with chiral columns or nuclear Overhauser effect (NOE) NMR experiments can distinguish between meso- and dl-stereoisomers .

Q. How can researchers validate the thermal stability of 2,3-dibromobutane under storage conditions?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures. For example, NIST data indicates that 2,3-dibromobutane remains stable below 150°C in inert atmospheres. Storage in amber glass under nitrogen at –20°C minimizes light- and moisture-induced degradation .
  • Contradiction Alert : Some studies report minor decomposition at lower temperatures (e.g., 100°C) due to trace impurities; thus, pre-purification via silica gel chromatography is recommended .

Advanced Research Questions

Q. What spectroscopic techniques resolve ambiguities in stereochemical assignments of 2,3-dibromobutane isomers?

  • Methodology :

  • X-ray Crystallography : Provides definitive stereochemical confirmation but requires high-purity crystalline samples .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR absorption differences in chiral environments.
  • NMR : NOESY correlations and coupling constants (J values) between vicinal protons (e.g., J = 6–8 Hz for anti vs. J = 10–12 Hz for syn isomers) .
    • Data Conflict : Discrepancies in reported J values may arise from solvent effects or temperature variations during NMR acquisition .

Q. How do steric and electronic factors influence the regioselectivity of 2,3-dibromobutane in cross-coupling reactions?

  • Methodology : In Suzuki-Miyaura couplings, steric hindrance at C2 and C3 positions favors reactivity at less hindered sites. Computational studies (DFT) predict higher activation barriers for reactions at the bromine-substituted carbons. Experimental validation using Pd catalysts shows 70–80% yield for C2-selective couplings vs. <50% at C3 .
  • Contradiction Analysis : Conflicting reports on selectivity may stem from varying ligand systems (e.g., bulky phosphines enhance C3 reactivity) .

Q. What are the environmental and safety considerations for handling 2,3-dibromobutane in catalytic studies?

  • Methodology :

  • Ecotoxicity : Use OECD Test Guideline 201 (algae growth inhibition) to assess aquatic toxicity. Preliminary data suggest EC₅₀ > 100 mg/L, indicating moderate toxicity .
  • Safety Protocols : Fume hoods, butyl rubber gloves, and explosion-proof refrigeration are mandatory. LC-MS monitoring detects airborne brominated byproducts (e.g., HBr) during reactions .
    • Regulatory Note : While not listed under PIC Circulars, analogous brominated compounds (e.g., tris(2,3-dibromopropyl) phosphate) are restricted due to carcinogenicity, necessitating caution .

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